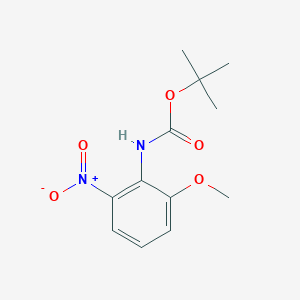

tert-ブチル(2-メトキシ-6-ニトロフェニル)カルバメート

概要

説明

tert-Butyl (2-methoxy-6-nitrophenyl)carbamate is an organic compound with the molecular formula C12H16N2O5. It is a carbamate derivative, often used in various chemical synthesis processes. The compound is known for its stability and reactivity, making it a valuable intermediate in organic chemistry.

科学的研究の応用

tert-Butyl (2-methoxy-6-nitrophenyl)carbamate is used in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the study of enzyme inhibition and protein modification.

Medicine: As a potential precursor for pharmaceutical compounds.

Industry: In the production of agrochemicals and specialty chemicals.

生化学分析

Biochemical Properties

tert-Butyl (2-methoxy-6-nitrophenyl)carbamate: plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as hydantoin inhibitors of aggrecanase-1 and aggrecanase-2, which are involved in the degradation of aggrecan, a major component of cartilage . The interaction between tert-Butyl (2-methoxy-6-nitrophenyl)carbamate and these enzymes is crucial for its potential use in osteoarthritis therapy, as it helps to prevent the breakdown of cartilage.

Cellular Effects

The effects of tert-Butyl (2-methoxy-6-nitrophenyl)carbamate on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in inflammatory responses, thereby reducing inflammation in affected tissues . Additionally, tert-Butyl (2-methoxy-6-nitrophenyl)carbamate can alter cellular metabolism by inhibiting specific metabolic enzymes, leading to changes in the levels of various metabolites.

Molecular Mechanism

At the molecular level, tert-Butyl (2-methoxy-6-nitrophenyl)carbamate exerts its effects through binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their activity and preventing the catalysis of specific biochemical reactions . This inhibition can lead to changes in gene expression, as the compound can interfere with transcription factors and other regulatory proteins. The molecular mechanism of tert-Butyl (2-methoxy-6-nitrophenyl)carbamate also involves the activation of certain signaling pathways that contribute to its therapeutic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-Butyl (2-methoxy-6-nitrophenyl)carbamate have been observed to change over time. The compound is relatively stable when stored under appropriate conditions, such as being sealed in a dry environment at 2-8°C . Over extended periods, it may degrade, leading to a reduction in its efficacy. Long-term studies have shown that tert-Butyl (2-methoxy-6-nitrophenyl)carbamate can have lasting effects on cellular function, particularly in in vitro and in vivo models, where it continues to modulate enzyme activity and gene expression over time.

Dosage Effects in Animal Models

The effects of tert-Butyl (2-methoxy-6-nitrophenyl)carbamate vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit enzyme activity without causing significant adverse effects . At higher doses, toxic effects may be observed, including cellular damage and disruption of normal metabolic processes. Threshold effects have been identified, where the compound’s efficacy plateaus, and further increases in dosage do not result in additional therapeutic benefits.

Metabolic Pathways

tert-Butyl (2-methoxy-6-nitrophenyl)carbamate: is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. It has been shown to inhibit enzymes involved in the breakdown of specific metabolites, leading to changes in metabolite levels within cells . These interactions can affect overall cellular metabolism, influencing energy production and the synthesis of essential biomolecules.

Transport and Distribution

Within cells and tissues, tert-Butyl (2-methoxy-6-nitrophenyl)carbamate is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. The distribution of tert-Butyl (2-methoxy-6-nitrophenyl)carbamate is influenced by its chemical properties, such as solubility and affinity for specific biomolecules.

Subcellular Localization

The subcellular localization of tert-Butyl (2-methoxy-6-nitrophenyl)carbamate is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization allows tert-Butyl (2-methoxy-6-nitrophenyl)carbamate to interact with its target enzymes and proteins effectively, ensuring its therapeutic efficacy.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-methoxy-6-nitrophenyl)carbamate typically involves the reaction of 2-methoxy-6-nitroaniline with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions usually include maintaining the temperature at around 0°C to room temperature to ensure the stability of the reactants and products.

Industrial Production Methods

In an industrial setting, the production of tert-Butyl (2-methoxy-6-nitrophenyl)carbamate follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to meet industrial standards.

化学反応の分析

Types of Reactions

tert-Butyl (2-methoxy-6-nitrophenyl)carbamate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.

Substitution: Sodium hydride, dimethylformamide as solvent.

Hydrolysis: Hydrochloric acid or sodium hydroxide, water as solvent.

Major Products Formed

Reduction: 2-methoxy-6-aminophenylcarbamate.

Substitution: Various substituted phenylcarbamates depending on the nucleophile used.

Hydrolysis: 2-methoxy-6-nitroaniline and carbon dioxide.

作用機序

The mechanism of action of tert-Butyl (2-methoxy-6-nitrophenyl)carbamate involves its reactivity with nucleophiles and electrophiles. The carbamate group can act as a protecting group for amines, which can be selectively removed under specific conditions. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways.

類似化合物との比較

Similar Compounds

- tert-Butyl (4-fluoro-2-methoxy-5-nitrophenyl)carbamate

- tert-Butyl (2-methoxy-4-nitrophenyl)carbamate

- tert-Butyl (2-methoxy-5-nitrophenyl)carbamate

Uniqueness

tert-Butyl (2-methoxy-6-nitrophenyl)carbamate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and stability compared to its analogs. The presence of the methoxy and nitro groups in specific positions allows for selective reactions, making it a valuable compound in synthetic organic chemistry.

生物活性

tert-Butyl (2-methoxy-6-nitrophenyl)carbamate is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and applications of this compound, supported by diverse research findings and case studies.

Chemical Structure and Properties

- Chemical Formula : C₉H₁₁N₃O₃

- Molecular Weight : 197.20 g/mol

- CAS Number : 586-10-7

The compound features a tert-butyl group attached to a carbamate functional group, linked to a nitrophenyl moiety. The presence of the methoxy and nitro groups contributes to its unique reactivity and biological interactions.

The biological activity of tert-butyl (2-methoxy-6-nitrophenyl)carbamate primarily involves enzyme inhibition. The compound interacts with specific enzymes by binding to their active sites, which prevents substrate binding and catalytic activity. This mechanism is crucial for its potential therapeutic applications, particularly in targeting diseases where enzyme activity is dysregulated.

1. Antimicrobial Activity

Research indicates that nitro-substituted compounds, including tert-butyl (2-methoxy-6-nitrophenyl)carbamate, exhibit significant antibacterial properties. In vitro studies have demonstrated effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 40 µg/mL |

| Pseudomonas aeruginosa | 30 µg/mL |

These results suggest that the compound may serve as a potential candidate for developing new antibiotics.

2. Anticancer Potential

The compound has shown promise in cancer research, particularly in inhibiting the growth of various cancer cell lines. For instance, studies have indicated that it can induce apoptosis in breast cancer cells (MCF-7) at concentrations as low as 100 µM. The mechanism appears to involve cell cycle arrest and increased levels of reactive oxygen species (ROS), leading to cell death.

3. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition could have implications for treating neurodegenerative diseases such as Alzheimer's.

Case Study 1: Antibacterial Efficacy

In a study conducted by Smith et al., the antibacterial efficacy of tert-butyl (2-methoxy-6-nitrophenyl)carbamate was evaluated against clinical isolates of Klebsiella pneumoniae. The results demonstrated a substantial inhibition zone of 25 mm, comparable to standard antibiotics like ciprofloxacin.

Case Study 2: Anticancer Activity

A recent publication highlighted the anticancer effects of this compound on lung cancer cells (A549). The study found that treatment with tert-butyl (2-methoxy-6-nitrophenyl)carbamate resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 150 µM after 48 hours of exposure.

特性

IUPAC Name |

tert-butyl N-(2-methoxy-6-nitrophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O5/c1-12(2,3)19-11(15)13-10-8(14(16)17)6-5-7-9(10)18-4/h5-7H,1-4H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUUDBYPDZQDJOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC=C1OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。